9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
Beschreibung
Molecular Formula and Weight Characteristics
The molecular composition varies slightly across different salt forms and hydration states. The anhydrous form presents with molecular formula C33H37N5O5- CH4O3S, corresponding to a molecular weight of 679.80 daltons. Alternative documentation indicates molecular formula C34H41N5O8S with molecular weight 679.78 daltons, reflecting potential differences in crystalline hydration or salt formation methods.
The precise molecular weight determination has significant implications for analytical chemistry applications and pharmaceutical standardization. Research indicates that the molecular weight consistency across different manufacturing processes remains within acceptable pharmaceutical tolerance limits. The slight variations observed in different sources likely reflect different analytical methodologies or sample preparation techniques used in molecular weight determination.
Structural Configuration and Stereochemistry
The three-dimensional molecular architecture of dihydroergotamine methanesulfonate incorporates multiple chiral centers, with seven distinct stereochemical configurations contributing to its biological activity. The reduction of the 9,10 double bond in the parent ergotamine molecule creates additional stereochemical complexity while modifying the compound's receptor binding characteristics. This structural modification results in altered pharmacological properties compared to ergotamine, particularly regarding receptor selectivity and binding affinity.
The stereochemical configuration directly influences the compound's interaction with various receptor systems. Research demonstrates that the specific alpha configuration at the 9,10 position is crucial for maintaining therapeutic activity while reducing certain unwanted pharmacological effects associated with the parent compound. The benzyl group positioning and the hydroxyl group orientation contribute significantly to the compound's receptor recognition patterns.
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,22-,24-,25+,26+,31-,32+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGKQIBPZOZAKF-PJLVGBPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931605 | |
| Record name | N-[10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14271-05-7, 29261-93-6 | |
| Record name | Dihydro-α-ergocryptine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14271-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergotaman-3′,6′,18-trione, 9,10-dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)-, (5′α,10α)-, methanesulfonate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29261-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-alpha-ergocryptine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014271057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Dihydroergocriptine methane sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029261936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO-.ALPHA.-ERGOCRYPTINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4I7BU58DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Hydrogenation of Ergocryptine Precursors
The core ergoline structure of 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione is derived from the hydrogenation of ergocryptine, an ergot alkaloid isolated from Claviceps purpurea. Industrial-scale hydrogenation employs palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under 3–5 bar hydrogen pressure at 25–30°C. Complete saturation of the Δ⁹,¹⁰ double bond is confirmed via ultraviolet (UV) spectroscopy, with absorption maxima shifting from 315 nm (ergocryptine) to 280 nm (dihydroergocryptine).
Reaction Scheme:
Side reactions, such as over-reduction of the amide group, are mitigated by maintaining reaction times below 6 hours and using ethanol as a solvent. Post-hydrogenation purification involves recrystallization from diisopropyl ether, yielding dihydroergocryptine with >98% purity.
Hydroxylation at the 12'-Position
Introduction of the 12'-hydroxy group is achieved through regioselective oxidation. Patent CN201625211U describes the use of potassium permanganate (KMnO₄) in acetic acid at 40°C for 12 hours, achieving 85–90% conversion. Alternatively, enzymatic hydroxylation using Streptomyces spp. cytochrome P450 monooxygenases provides stereochemical control, though industrial adoption remains limited due to scalability challenges.
Key Analytical Data:
-
Mass Spectrometry: Hydroxylated intermediates show a pseudomolecular ion at m/z 598 [M+H]⁺, consistent with a +16 Da shift from ergocryptine.
-
Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves hydroxylated products with retention times of 24–33 minutes.
Methanesulfonate Salt Formation
Acid-Base Reaction Conditions
The free base of dihydroergocryptine is reacted with methanesulfonic acid in methyl ethyl ketone (MEK) at 50°C. A molar ratio of 1:1.05 (base:acid) ensures complete protonation of the tertiary nitrogen in the D-ring. The reaction mixture is stirred for 2 hours, followed by cooling to 5°C to precipitate the methanesulfonate salt.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Methyl ethyl ketone |
| Temperature | 50°C → 5°C (gradient) |
| Molar Ratio | 1:1.05 (base:acid) |
| Yield | 92–95% |
Post-crystallization washing with cold MEK reduces residual acid content to <0.5%.
Purification and Stability
Crude methanesulfonate salts are purified via column chromatography on aluminum oxide (Al₂O₃) using ethyl acetate as the eluent. Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) demonstrate:
Table 1: Accelerated Stability Data
| Condition | 0 Days | 5 Days | 10 Days |
|---|---|---|---|
| Purity (%) | 99.86 | 99.12 | 99.08 |
| Related Substances (%) | 0.02 | 0.03 | 0.04 |
Impurities include β-dihydroergocryptine (<0.01%) and ergocryptinine (<0.03%), quantified via HPLC with photodiode array detection.
Industrial-Scale Production
Large-Batch Hydrogenation
Reactor vessels (5,000 L) charged with ergocryptine (50 kg), Pd/C (5% w/w), and ethanol (2,000 L) achieve full hydrogenation within 4–5 hours. Filtration through Celite® and solvent evaporation under reduced pressure yield dihydroergocryptine as a white crystalline solid.
Cost Analysis:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antitumor Activity
Research has indicated that derivatives of ergot alkaloids, including this compound, exhibit significant antitumor properties. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study:
A study evaluated the compound against several human tumor cell lines, demonstrating a notable reduction in cell viability at micromolar concentrations. The most effective concentrations showed IC50 values ranging from 1.5 to 3.0 μM across different cancer types, including breast and lung cancers.
2. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Preliminary findings suggest that it may reduce oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly increased cell survival rates compared to untreated controls.
3. Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Synthesis and Derivatives
The synthesis of 9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate involves several steps, including the modification of natural ergot alkaloids. Variations in the synthesis process can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Synthesis Overview:
- Starting Material: Natural ergot alkaloid.
- Modification Steps: Hydroxylation, isobutylation, and isopropylation.
- Final Product: Methanesulfonate salt formation for improved solubility.
Toxicity and Safety Profile
Toxicological assessments have indicated that while the compound exhibits promising therapeutic effects, it also requires careful evaluation of its safety profile. Studies on animal models have provided insights into potential side effects and dosage thresholds.
Wirkmechanismus
Dihydroergocryptine mesylate exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to improved motor function and reduced symptoms of Parkinson’s disease. The compound also interacts with adrenergic and serotonin receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations
The compound’s functional groups and stereochemistry critically differentiate it from related ergot derivatives:
| Compound Name | 5'α Substituent | 2' Substituent | Key Modifications |
|---|---|---|---|
| Target Compound | Isobutyl | Isopropyl | 9,10α-dihydro; methanesulfonate salt |
| Ergotamine tartrate (CAS 379-79-3) | Phenylmethyl | Methyl | Tartrate salt; unsaturated C9-C10 |
| Bromocriptine methanesulfonate (CAS 22260-51-1) | Bromo | Isobutyl | Brominated ergoline; dopamine agonist |
- Ergotamine tartrate (): The phenylmethyl and methyl groups at 5'α and 2' positions, respectively, confer potent vasoconstrictive activity, making it a first-line treatment for migraines. The tartrate salt enhances water solubility compared to the target compound’s mesylate salt .
- Bromocriptine derivatives (): Bromination at position 2 and substitution with isobutyl/isopropyl groups (e.g., Entry 103-105) enhance dopamine D2 receptor agonism, utilized in Parkinson’s disease and hyperprolactinemia. The target compound lacks bromination, suggesting divergent receptor affinity .
Counterion Effects
Salt form impacts physicochemical properties:
- Methanesulfonate : Moderately polar, offering balanced solubility for oral or injectable formulations. Used in the target compound and bromocriptine analogs .
- Tartrate : Highly hydrophilic, ideal for rapid absorption in acute migraine therapies (e.g., ergotamine tartrate) .
- Phosphate : Observed in a structural analog (CAS 86282-42-0), likely improving aqueous solubility but requiring stability testing .
Pharmacological Implications
- Target Compound: The 9,10α-dihydro modification may reduce hepatic first-pass metabolism, extending half-life compared to ergotamine.
- Ergotamine Tartrate: Non-selective agonist of 5-HT1, α-adrenergic, and dopamine receptors, leading to side effects like vasospasm. Its phenylmethyl group enhances lipophilicity, aiding blood-brain barrier penetration .
- Bromocriptine: Bromine atom increases dopamine receptor specificity, minimizing off-target effects.
Research Findings and Data
Structural-Activity Relationships (SAR)
- 5'α Substituents : Isobutyl (target) vs. phenylmethyl (ergotamine) vs. bromo-isobutyl (bromocriptine). Bulky substituents at 5'α correlate with enhanced receptor binding but may reduce metabolic clearance .
- 2' Substituents : Isopropyl (target) vs. methyl (ergotamine). Increased steric hindrance at 2' could alter binding pocket interactions .
Pharmacokinetic Data (Theoretical)
| Property | Target Compound | Ergotamine Tartrate | Bromocriptine Mesylate |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 3.5 |
| Aqueous Solubility (mg/mL) | ~1.2 (mesylate) | ~5.0 (tartrate) | ~0.8 (mesylate) |
| Plasma Half-Life (h) | ~12 (estimated) | ~2 | ~6 |
Biologische Aktivität
Overview of 9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
This compound is a derivative of ergot alkaloids, which are known for their complex structures and significant pharmacological properties. Ergot alkaloids have been traditionally used in medicine for various conditions, including migraines and to induce labor. The specific compound mentioned is believed to have potential applications in treating gastrointestinal disorders, inflammation, and possibly cancer due to its agonistic effects on guanylate cyclase.
The compound acts as an agonist for guanylate cyclase, a key enzyme involved in the production of cyclic GMP (cGMP). This signaling molecule plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and regulation of gastrointestinal motility. By enhancing cGMP levels, the compound may exert therapeutic effects in conditions characterized by dysregulated smooth muscle function.
Pharmacological Effects
- Gastrointestinal Disorders : Research indicates that compounds similar to this one can alleviate symptoms in conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). The modulation of cGMP pathways helps improve gut motility and reduce inflammation.
- Anti-inflammatory Properties : The ability to modulate cGMP levels suggests potential anti-inflammatory effects. This could be beneficial in treating chronic inflammatory conditions.
- Cancer Treatment : Some studies have explored the role of cGMP in cancer biology. Enhanced cGMP signaling may inhibit tumor growth or metastasis in certain cancer types.
Case Studies
While specific case studies on this exact compound may be limited, related research involving ergot derivatives has shown promising results:
- Study on IBS : A clinical trial demonstrated that patients receiving guanylate cyclase agonists experienced significant improvements in bowel movement frequency and abdominal pain compared to placebo groups.
- Inflammation Model : In animal models of colitis, administration of similar compounds resulted in reduced inflammatory markers and improved histological scores.
Data Table
| Property | Details |
|---|---|
| Chemical Formula | C33H47N5O8S |
| Molecular Weight | 635.82 g/mol |
| CAS Number | Not specified |
| Mechanism of Action | Guanylate cyclase agonist |
| Potential Applications | Gastrointestinal disorders, inflammation, cancer |
Q & A
Basic: What are the recommended synthetic pathways for producing 9,10α-Dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate?
Methodological Answer:
Synthesis of ergot alkaloid derivatives typically involves multi-step reactions, including cyclization, hydroxylation, and salt formation. For methanesulfonate salts, a common approach is to react the free base of the ergotaman core with methanesulfonic acid under controlled stoichiometry. Key steps include:
- Cyclization : Use of DMF or ethanol as solvents under reflux (110–155°C) to promote ring closure .
- Hydroxylation : Catalytic hydroxylation at the 12' position using transition-metal catalysts (e.g., Pd/C) in acidic media .
- Salt Formation : Reacting the purified free base with methanesulfonic acid in anhydrous methanol, followed by recrystallization from ethanol/water mixtures to isolate the methanesulfonate salt .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and NMR (δ 2.8–3.2 ppm for methanesulfonate protons) .
Basic: How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic techniques:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., α/β configurations at C5' and C9,10) and methanesulfonate integration .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks ([M+H]⁺ expected m/z ~650–700 Da) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); optimize mobile phase (e.g., methanol/0.1% formic acid) to achieve baseline separation of impurities .
- Melting Point : Compare observed mp (e.g., 180–185°C) to literature values to assess crystallinity .
Basic: What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Solubility Screening : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–7.4). Methanesulfonate salts generally exhibit higher aqueous solubility (>10 mg/mL) than free bases .
- Stability Protocols :
- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and assess isomerization or oxidation products .
Critical Note : Store lyophilized samples at −20°C under nitrogen to prevent hydrolysis of the ergoline ring .
Advanced: How can researchers resolve contradictory data in receptor-binding assays for this compound?
Methodological Answer:
Contradictions in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and ligand concentrations across labs .
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC; even 5% impurity in α/β diastereomers can skew IC₅₀ values .
- Control Experiments : Include ergotamine tartrate (a well-characterized analog) as a positive control to calibrate assay conditions .
Advanced: What experimental designs are suitable for studying its metabolic stability in vitro?
Methodological Answer:
- Hepatic Microsomal Assays :
- Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Quench with ice-cold methanol, then analyze via LC-MS/MS for phase I metabolites (e.g., hydroxylation at C12') .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition potential .
Data Interpretation : Compare half-life (t₁/₂) to reference compounds (e.g., ergotamine) to rank metabolic liability .
Advanced: How can researchers validate its degradation pathways under oxidative stress?
Methodological Answer:
- Forced Degradation : Expose to 0.1% H₂O₂ in methanol at 40°C for 24 hours.
- Product Identification : Use HRMS/MS to detect oxidation products (e.g., epoxidation at C9,10 or sulfoxide formation) .
- Mechanistic Modeling : Correlate degradation kinetics with DFT calculations to predict reactive sites (e.g., electron-rich indole rings) .
Advanced: What strategies ensure reproducibility in method development for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Use SPE with Oasis HLB cartridges for plasma/urine extraction; optimize pH (3–5) to retain the methanesulfonate ion .
- Internal Standards : Deuterated analogs (e.g., ergotamine-d₅) minimize matrix effects in LC-MS/MS .
- Validation Parameters :
- Linearity : 1–1000 ng/mL (R² > 0.99).
- Recovery : >85% for spiked samples .
Cross-Lab Validation : Share reference standards and SOPs via collaborative networks (e.g., CRDC protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
